KDM4C Inhibition Advantage
The derivative N12, which incorporates the 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine fragment, inhibits JMJD2C (KDM4C) with an IC50 of 550 nM [1]. In contrast, the 5-phenyl-substituted analog 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine (BDBM8305) exhibits substantially weaker activity against related GSK-3 kinases with IC50 values of 5,000 nM and 23,000 nM [2]. This 9-fold to 42-fold difference in potency magnitude underscores the critical role of the N1-methyl and unsubstituted C3-amine arrangement for achieving sub-micromolar epigenetic target engagement.
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 550 nM (N12 derivative) |
| Comparator Or Baseline | 5,000 nM (5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine, GSK-3α); 23,000 nM (same comparator, GSK-3β) |
| Quantified Difference | ~9-fold more potent than comparator vs GSK-3α; ~42-fold more potent vs GSK-3β |
| Conditions | JMJD2C assay: 384-well plate format, specific substrate; GSK-3 assay: 10 μM ATP, pH 7.0, 2°C |
Why This Matters
Procurement of this specific methylated amine scaffold is essential for constructing KDM4C inhibitors with the potency range (IC50 < 1 μM) required for cellular probe development, whereas alternative azaindoles demand extensive re-optimization.
- [1] BindingDB. BDBM191602: 3-((1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)amino)isonicotinic acid (N12). BindingDB Database, IC50=550 nM (JMJD2C). View Source
- [2] BindingDB. BDBM8305: 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine. BindingDB Database, IC50=5,000 nM (GSK-3α), IC50=23,000 nM (GSK-3β). View Source
